molecular formula C12H14O4 B1420923 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid CAS No. 1178765-70-2

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid

Cat. No. B1420923
M. Wt: 222.24 g/mol
InChI Key: CPIAGHCCEIMGAL-UHFFFAOYSA-N
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Description

The compound “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid” likely contains a benzodioxin group, which is a type of organic compound that is part of the heterocyclic compounds . Benzodioxins are often found in various pharmaceuticals and research chemicals .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the reaction conditions. Benzodioxins, for example, can undergo various reactions depending on their substitution patterns .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For instance, the presence of a benzodioxin group could impact the compound’s solubility, melting point, and crystallinity .

Scientific Research Applications

Antibacterial and Anti-inflammatory Potential

Research has highlighted the synthesis of sulfonamides bearing the 1,4-benzodioxin ring, demonstrating significant antibacterial potential and inhibition of the lipoxygenase enzyme, suggesting possible therapeutic applications for inflammatory ailments. Notably, certain derivatives showed comparable or superior activity to standard drugs like Ciprofloxacin against various bacterial strains and displayed decent inhibition against the lipoxygenase enzyme, relative to standard Baicalein, indicating their potential as new drug candidates for the treatment of inflammatory and associated diseases (Abbasi et al., 2017).

Chiral Synthon for Therapeutic Agents

The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, derived from the benzodioxin moiety, are valuable chiral synthons for the enantiospecific synthesis of therapeutic agents. A study has elucidated the efficient preparation of these enantiomers using an amidase from Alcaligenes faecalis, yielding optically pure forms suitable for pharmaceutical applications. This advancement offers a promising approach for the synthesis of drugs requiring high enantiomeric purity, such as (S)-doxazosin mesylate and other therapeutic agents (Mishra et al., 2016).

Enzyme Inhibition for Diabetes and Alzheimer's

The synthesis of novel compounds based on the benzodioxin structure has been explored for their potential as enzyme inhibitors, particularly targeting α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of diseases such as diabetes and Alzheimer's. Some of the synthesized compounds exhibited moderate inhibitory activities against α-glucosidase, comparable to standard inhibitors, suggesting their utility in therapeutic interventions for type-2 diabetes and possibly Alzheimer's disease (Abbasi et al., 2019).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some benzodioxin derivatives may pose hazards, such as being harmful if swallowed or causing skin irritation .

Future Directions

The future research directions would depend on the potential applications of this compound. Given the wide range of biological activities exhibited by benzodioxin derivatives, this compound could be explored for potential pharmaceutical applications .

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-12(2,11(13)14)8-3-4-9-10(7-8)16-6-5-15-9/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIAGHCCEIMGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)OCCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid
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2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid

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